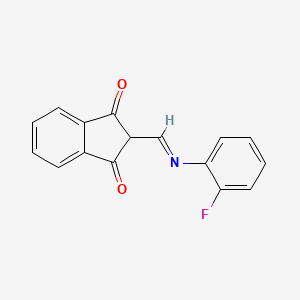

2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione, also known as FL-41, is a chemical compound that has been widely used in scientific research. It is a fluorescent dye that has been used in various applications, including in the field of neuroscience. The purpose of

Wissenschaftliche Forschungsanwendungen

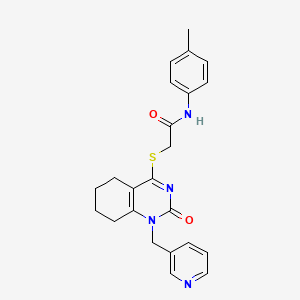

Photocyclization Studies

Research into the photochemical behavior of halo-substituted 1,3-diarylpropan-1,3-diones, including those with fluorophenyl groups, reveals the pathway of cyclization to flavones under specific conditions. The study by Košmrlj and Šket (2007) found that while 2-fluoro derivatives of 1,3-diarylpropan-1,3-diones were photostable, 2-chloro-2-fluoro derivatives led to the formation of 3-fluoroflavones, indicating the role of fluorine in affecting the photocyclization outcome. This suggests potential applications in synthesizing fluorinated flavone compounds, which are of interest due to their pharmaceutical properties (Košmrlj & Šket, 2007).

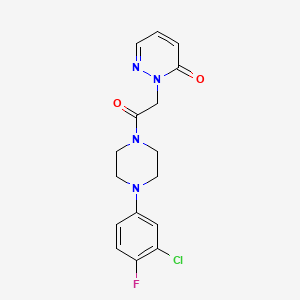

Antimicrobial Activity

The antimicrobial properties of derivatives of 2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione have been explored in various studies. Ghorab et al. (2017) synthesized a series of derivatives showing significant antibacterial and antifungal activities, pointing towards the potential application of these compounds in developing new antimicrobial agents. The study highlighted the importance of the structural modification of the core compound to enhance its biological activity (Ghorab, Soliman, Alsaid, & Askar, 2017).

Molluscicidal Activity

Compounds derived from this compound have been evaluated for their molluscicidal potential against snails responsible for transmitting Bilharziasis diseases. Al-Romaizan, Makki, and Abdel-Rahman (2014) demonstrated that fluorine/phosphorus-substituted derivatives exhibit significant activity, suggesting their application in controlling snail populations to combat schistosomiasis (Al-Romaizan, Makki, & Abdel-Rahman, 2014).

Wirkmechanismus

Target of Action

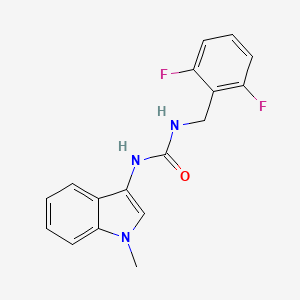

It is known that indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Isoindolines and isoindoline-1,3-dione, which are structurally similar, have been found to modulate the dopamine receptor d3 . This suggests that 2-(2-Fluorophenyl)aminomethyleneindane-1,3-dione might interact with its targets in a similar manner, leading to changes in the receptor’s activity.

Biochemical Pathways

Indole derivatives are known to influence a variety of pathways due to their broad-spectrum biological activities . For instance, they have been found to exhibit antiviral activity by inhibiting viral replication .

Result of Action

Based on the known effects of similar compounds, it may be hypothesized that this compound could have a range of effects, depending on the specific receptors it interacts with and the pathways it influences .

Eigenschaften

IUPAC Name |

2-[(2-fluorophenyl)iminomethyl]indene-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10FNO2/c17-13-7-3-4-8-14(13)18-9-12-15(19)10-5-1-2-6-11(10)16(12)20/h1-9,12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGIHRADPDNYNIB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(C2=O)C=NC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{1-[4-(2-methylpropyl)phenyl]ethyl}pyridine-4-carboxamide](/img/structure/B2932509.png)

![4-((4-chlorophenyl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)butanamide](/img/structure/B2932517.png)

![(E)-2-cyano-3-(4-methylanilino)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2932520.png)

![2-([1,1'-biphenyl]-4-yl)-N-(2-methoxy-2-(thiophen-3-yl)ethyl)acetamide](/img/structure/B2932524.png)

![3-(3,4-Dimethoxyphenyl)-7-[(4-fluorophenyl)methoxy]chromen-4-one](/img/structure/B2932528.png)